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molecular formula C10H10BrN3 B8566838 6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-a]pyrimidine

6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-a]pyrimidine

Cat. No. B8566838
M. Wt: 252.11 g/mol
InChI Key: YKBKIWHDUDKOJS-UHFFFAOYSA-N
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Patent
US09365540B2

Procedure details

To a solution of 5-bromopyrimidin-2-amine (500 mg) in DMF (10 ml) was added 2-bromo-1-cyclopropylpropan-1-one (1.02 g) at room temperature, and the mixture was stirred at 100° C. for 24 h. The mixture was partitioned between EtOAc and 1 M NaOH, and the organic layer was washed with 1 M NaOH and brine successively, dried over MgSO4, concentrated in vacuo, and purified by NH silica gel column chromatography (hexane/EtOAc) to give the title compound (89 mg) as yellow crystals.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]([NH2:8])=[N:6][CH:7]=1.Br[CH:10]([CH3:16])[C:11]([CH:13]1[CH2:15][CH2:14]1)=O>CN(C=O)C>[Br:1][C:2]1[CH:3]=[N:4][C:5]2[N:6]([C:10]([CH3:16])=[C:11]([CH:13]3[CH2:15][CH2:14]3)[N:8]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=NC(=NC1)N
Name
Quantity
1.02 g
Type
reactant
Smiles
BrC(C(=O)C1CC1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAc and 1 M NaOH
WASH
Type
WASH
Details
the organic layer was washed with 1 M NaOH and brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by NH silica gel column chromatography (hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=NC=2N(C1)C(=C(N2)C2CC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 89 mg
YIELD: CALCULATEDPERCENTYIELD 12.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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